tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate
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Overview
Description
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural features, which include a tert-butyl group, a dioxaborolane ring, and a trifluoromethyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and a diol The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can lead to the formation of boranes or other reduced species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylcarbamate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-methylphenylcarbamate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate imparts unique properties, such as increased lipophilicity and stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring these specific characteristics .
Properties
Molecular Formula |
C18H25BF3NO4 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H25BF3NO4/c1-15(2,3)25-14(24)23-13-10-11(18(20,21)22)8-9-12(13)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3,(H,23,24) |
InChI Key |
SFEVJBTUEDWYNM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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